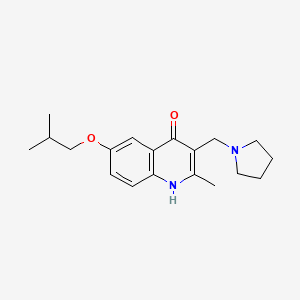![molecular formula C12H20NO5P B4943511 N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide](/img/structure/B4943511.png)
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide typically involves the reaction of furan derivatives with phosphorylating agents. One common method includes the reaction of furan-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base, followed by the addition of N-methylacetamide . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar biological activities.
Phosphorylated furan derivatives: Compounds with phosphoryl groups attached to the furan ring, similar to N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide.
Uniqueness
This compound is unique due to its specific combination of the furan ring, phosphoryl group, and N-methylacetamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO5P/c1-5-17-19(15,18-6-2)12(13(4)10(3)14)11-8-7-9-16-11/h7-9,12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWNWUDYYYPKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)N(C)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
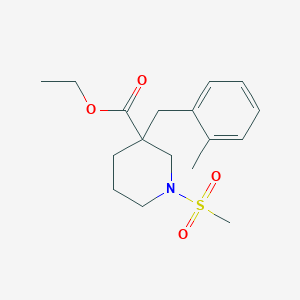
![2-[4-bromo-2-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4943433.png)
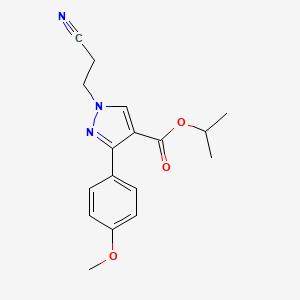
![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)
![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)
![(5E)-3-benzyl-5-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
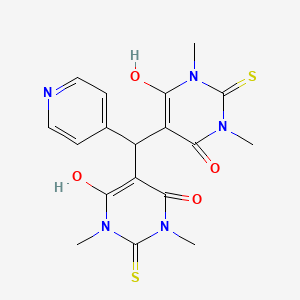
![N-cyclopentyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4943504.png)
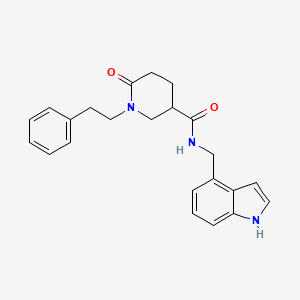
![9-[2-(4-Bromophenoxy)ethyl]carbazole](/img/structure/B4943520.png)
![propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluorophenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B4943527.png)
